This compound falls under the category of azetidine derivatives, which are cyclic amines characterized by a four-membered ring. The presence of halogen atoms (bromine and fluorine) in its structure contributes to its reactivity and biological activity.
The synthesis of 1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol typically involves several key steps:
This method allows for the efficient formation of the desired compound with good yields, making it suitable for further applications in research and development.
The molecular structure of 1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol can be described as follows:
The compound's InChI Key is PSNIWTUXXSRZOL-UHFFFAOYSA-N
, and its canonical SMILES representation is C1C(CN1CC2=C(C=CC(=C2)F)Br)N
.
1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol can participate in various chemical reactions:
The mechanism of action for 1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets within biological systems.
The presence of bromine and fluorine enhances the compound's binding affinity to certain enzymes or receptors, potentially modulating various biological pathways. The azetidine moiety may also play a crucial role in stabilizing interactions with cellular components, thereby influencing pharmacological effects.
1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2